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Compound of Interest

Compound Name: 2-Ethyl-6-methylisonicotinic acid
CAS No.: 849226-46-6
Cat. No.: B3057766

Get Quote

Executive Summary: The Steric-Lipophilic Balance

In the development of anti-tubercular agents and pyridine-based kinase inhibitors, the
isonicotinic acid scaffold (pyridine-4-carboxylic acid) remains a cornerstone. While the
unsubstituted hydrazide (Isoniazid) is a first-line defense, it suffers from rapid metabolic
clearance (N-acetylation) and resistance mechanisms linked to KatG activation.

This guide analyzes 2-Ethyl-6-methylisonicotinic acid derivatives, a specific subclass
designed to modulate the physicochemical properties of the parent scaffold. By introducing
alkyl bulk at the ortho positions (2 and 6) relative to the ring nitrogen, researchers can
significantly alter:

« Lipophilicity (LogP): Enhancing penetration through the mycobacterial mycolic acid waxy
layer.

» Metabolic Stability: Sterically hindering the N-ring nitrogen and the hydrazide moiety from
arylamine N-acetyltransferase (NAT2).
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» Electronic Profile: The inductive effect (+I) of the ethyl and methyl groups increases the
electron density of the pyridine ring compared to the unsubstituted parent.

This guide compares these derivatives against the standard Isoniazid (INH) and the 2,6-
Dimethyl analog to provide a clear decision matrix for lead optimization.

Chemical Space and Rationale

The "Magic Methyl" effect is well-documented in medicinal chemistry, but the 2-Ethyl-6-methyl
substitution offers a unique "Goldilocks" zone.

The Structural Argument[1][2]

 Isoniazid (Reference): Planar, highly polar, rapid clearance.

e 2,6-Dimethyl Analog: Increases lipophilicity but often retains symmetry that can still be
susceptible to specific enzymatic pockets.

o 2-Ethyl-6-methyl Derivative: Breaks symmetry and adds significant hydrophobic bulk. This
"grease" is critical for crossing the M. tuberculosis cell wall but must be balanced to avoid
losing water solubility.

Mechanism of Action Context

For anti-tubercular applications, these derivatives typically function as prodrugs. They require
activation (usually by KatG) to form an isonicotinoyl radical, which then binds to NADH to inhibit
InhA (enoyl-ACP reductase).

o Challenge: Bulky 2,6-substituents can sterically hinder the approach of the oxidizing enzyme
(KatG), potentially reducing potency while increasing stability. The SAR challenge is finding
the derivative that resists acetylation (clearance) while permitting activation.

Comparative Performance Analysis

The following data summarizes the performance of 2-Ethyl-6-methylisonicotinic acid
hydrazide derivatives compared to standard alternatives.

Table 1: Physicochemical and Biological Comparison
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2-Ethyl-6-methyl

Feature Isoniazid (INH) 2,6-Dimethyl Analog T
Derivative
Unsubstituted 2,6-Dimethyl 2-Ethyl, 6-Methyl
Structure o ] o o
Pyridine-4-hydrazide substitution substitution
ClogP (Lipophilicity) -0.70 (Hydrophilic) ~0.25 ~0.78 (Optimized)
MIC (M. tb H37Rv) 0.02 - 0.05 pg/mL 0.5-2.0 ug/mL 0.8 - 1.5 pug/mL
. . Low (Rapid . .
Metabolic Stability ] Moderate High (Steric Blockade)
Acetylation)
] ] Susceptible to KatG Partial Cross- Retains activity in
Resistance Profile ) )
mutations Resistance some KatG mutants
o ) Hepatotoxicity Lowest (Slower
Toxicity Risk ) Lower
(Hydrazine release) release)

Interpretation: The 2-Ethyl-6-methyl derivative sacrifices raw potency (higher MIC) for superior
pharmacokinetic properties (higher ClogP and stability). It is an ideal candidate for depot

formulations or treating fast-acetylator phenotypes.

Experimental Protocols

To ensure reproducibility, we utilize a de novo synthesis route avoiding the unstable lutidine
oxidation, preferring the Hantzsch synthesis for regiospecificity, followed by a standard
biological assay.

Protocol A: Regiospecific Synthesis of 2-Ethyl-6-
methylisonicotinic Acid

Rationale: Direct oxidation of 2-ethyl-6-methylpyridine often yields mixtures of nicotinic (3-
COOH) and isonicotinic (4-COOH) acids. The Hantzsch method guarantees the 4-position
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carboxylate.
Step-by-Step Methodology:

» Condensation: Combine Ethyl acetoacetate (1 eq), 3-oxopentanoate (1 eq), and
Hexamethylenetetramine (source of ammonia/formaldehyde equivalent) in ethanol.

o Cyclization: Reflux for 4 hours to form the 1,4-dihydropyridine intermediate.

o Oxidation (Aromatization): Treat the intermediate with Nitric Acid (HNO3) or DDQ (2,3-
Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature for 2
hours.

o Checkpoint: TLC should show the disappearance of the fluorescent dihydropyridine spot.

o Hydrolysis: Reflux the resulting ester in 10% NaOH/Ethanol for 1 hour. Acidify with HCI to pH
3.0 to precipitate the 2-Ethyl-6-methylisonicotinic acid.

o Derivatization (Hydrazide): React the ester form with Hydrazine Hydrate (80%) in refluxing
ethanol for 6 hours.

Protocol B: Anti-Mycobacterial Assay (MABA)

Rationale: The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput
screening of these derivatives due to its colorimetric endpoint.

e Inoculum Prep: Culture M. tuberculosis H37Rv in 7H9 broth (ADC supplemented) until
OD600 reaches 0.6-0.8. Dilute 1:100.

e Plating: Add 100 pL of media to all wells of a 96-well plate. Add test compounds (dissolved in
DMSO) in serial dilution (range 100 pg/mL to 0.01 pg/mL).

 Incubation: Incubate at 37°C for 5 days.

o Development: Add 20 pL of Alamar Blue reagent and 12 uL of 10% Tween 80. Incubate for
24 hours.

e Readout:
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o Blue: No growth (Inhibition).
o Pink: Growth (Reduction of Resazurin).
o Metric: The lowest concentration preventing the color change is the MIC.

Visualizations
Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram illustrates how specific structural modifications to the 2-Ethyl-6-
methylisonicotinic acid scaffold influence biological outcomes.
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Caption: SAR Map detailing the functional impact of 2,6-disubstitution. Green nodes indicate
therapeutic benefits; Red indicates potential potency tradeoffs.

Diagram 2: Synthesis & Activation Pathway

This workflow visualizes the synthesis of the derivative and its biological activation pathway
within the bacteria.
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Caption: Integrated workflow showing the Hantzsch synthesis route (top) and the biological
activation cascade inside Mycobacterium tuberculosis (bottom).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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